3-(3-Methylpiperidin-1-yl)pyrazin-2-amine
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Overview
Description
3-(3-Methylpiperidin-1-yl)pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a 3-methylpiperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylpiperidin-1-yl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with 3-methylpiperidine. One common method is the nucleophilic substitution reaction where a halogenated pyrazine reacts with 3-methylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylpiperidin-1-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are used to deprotonate the nucleophile, facilitating the substitution reaction.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methylpiperidin-1-yl)pyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Methylpiperidin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Methylpiperidin-1-yl)pyrazin-3,6-d2-2-amine
- 6-(3-Methylpiperidin-1-yl)pyrazin-3,5-d2-2-amine
Uniqueness
3-(3-Methylpiperidin-1-yl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H16N4 |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-(3-methylpiperidin-1-yl)pyrazin-2-amine |
InChI |
InChI=1S/C10H16N4/c1-8-3-2-6-14(7-8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3,(H2,11,12) |
InChI Key |
XKGDBOYWLPUCFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC=CN=C2N |
Origin of Product |
United States |
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